N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Heterocyclic Compound Development
A diverse range of synthetic pathways and novel compounds related to the chemical structure of interest has been explored in scientific research, demonstrating its versatility in the synthesis of heterocyclic compounds with potential anti-inflammatory, analgesic, antimicrobial, and other biological activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the development of novel chromone-pyrimidine coupled derivatives through environmentally friendly synthesis methods has been reported, with some derivatives exhibiting potent antibacterial and antifungal activities (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Catalysis in Organic Synthesis
The application of sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction highlights an efficient method for producing these compounds, showcasing the role of catalysts in facilitating organic synthesis and potentially enhancing the yield and selectivity of reactions (Gein, Zamaraeva, & Dmitriev, 2018).
Antimicrobial and Antipathogenic Activities
Research into new thiourea derivatives, including those structurally similar to the compound of interest, has shown significant antimicrobial and antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Fluorine-19 NMR in Drug Discovery
The utilization of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy in a drug discovery program emphasizes the role of advanced analytical techniques in evaluating the metabolic fate and excretion balance of lead compounds, underscoring the importance of fluorinated compounds in medicinal chemistry (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
In Vitro Antidiabetic Screening
The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives further demonstrate the chemical structure's potential in developing new therapeutic agents. These compounds were evaluated for their α-amylase inhibition, indicating their possible utility in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-11-16(18(24)22-14-9-5-4-8-13(14)20)17(23-19(26)21-11)12-7-3-6-10-15(12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGAEKPVGJYGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.